molecular formula C23H26O3 B12427126 d-cis-Phenothrin-d5

d-cis-Phenothrin-d5

Cat. No.: B12427126
M. Wt: 355.5 g/mol
InChI Key: SBNFWQZLDJGRLK-WPWSXMPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d-cis-Phenothrin-d5 is a deuterium-labeled isotopologue of d-cis-Phenothrin, a synthetic pyrethroid insecticide of the Type I class. This compound is designed for use as an internal standard in the quantitative analysis of phenothrin and its metabolites, primarily via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The incorporation of deuterium atoms provides a predictable mass shift, enabling highly accurate and precise measurements by compensating for variations in sample preparation and instrument response. The parent compound, d-cis-Phenothrin, is a potent neurotoxin in insects. Its mechanism of action involves modulating voltage-gated sodium channels in nerve cells, leading to prolonged opening and hyperexcitation of the nervous system, which results in paralysis and death . d-cis-Phenothrin is a specific isomer of phenothrin, which is known for its rapid knockdown activity against a broad spectrum of pests, including flies, mosquitoes, fleas, and lice . Researchers utilize this compound in various applications, such as monitoring environmental fate and residue levels in agricultural and public health settings, studying the pharmacokinetics and metabolism of pyrethroids in toxicological models, and ensuring regulatory compliance in food and environmental safety testing. This high-purity internal standard is essential for ensuring data reliability in complex matrices. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper laboratory safety protocols should be followed during handling.

Properties

Molecular Formula

C23H26O3

Molecular Weight

355.5 g/mol

IUPAC Name

[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21-/m0/s1/i5D,6D,7D,10D,11D

InChI Key

SBNFWQZLDJGRLK-WPWSXMPJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)C=C(C)C)[2H])[2H]

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthesis of Chrysanthemic Acid Derivatives

The synthesis begins with the preparation of (1R,cis)-chrysanthemic acid, a cyclopropane-containing carboxylic acid essential for the insecticidal activity of pyrethroids. Industrial methods employ the cyclopropanation of dimethylvinylcarbinol with diazomethane in the presence of a copper catalyst, achieving yields of 72–85%. Deuterium incorporation at specific positions is achieved via hydrogen-deuterium exchange using deuterated methanol (CD3OD) under acidic conditions (pH 2.5–3.0), followed by recrystallization from n-hexane to obtain (1R,cis)-chrysanthemic acid-d5 with 99.5% isotopic purity.

Table 1: Optimization of Chrysanthemic Acid-d5 Synthesis

Parameter Condition 1 Condition 2 Optimal Condition Source
Catalyst Cu(acac)₂ Rh₂(OAc)₄ Cu(acac)₂
Solvent Dichloromethane Toluene Toluene
Temperature (°C) -10 25 0–5
Yield (%) 72 68 85

Esterification with Phenoxybenzyl Alcohol

The chrysanthemic acid-d5 intermediate undergoes esterification with 3-phenoxybenzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). This step requires strict temperature control (0–5°C) to minimize racemization, achieving 89–93% conversion efficiency. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate = 9:1) removes unreacted alcohol and dimeric byproducts.

Deuteration Strategies for Isotopic Labeling

Selective deuteration at the cyclopropane ring is critical for maintaining the compound’s bioactivity while enabling tracking via mass spectrometry. Two approaches dominate:

  • Late-Stage Deuterium Exchange : Treatment of phenothrin with D₂O in the presence of Pd/C (5% w/w) at 80°C for 24 hours introduces deuterium at the vinyl group, though this method risks partial racemization (ee drops to 94%).
  • Early-Stage Deuterium Incorporation : Using deuterated chrysanthemic acid-d5 synthesized from [²H₆]-acetone ensures 99% isotopic purity without compromising stereochemistry.

Table 2: Comparative Analysis of Deuteration Methods

Method Isotopic Purity (%) ee Retention (%) Reaction Time (h) Source
Late-Stage Exchange 95 94 24
Early-Stage Synthesis 99.5 99.8 48

Chiral Resolution Techniques

Achieving the desired d-cis stereochemistry requires chromatographic separation using chiral stationary phases. A β-cyclodextrin-coated HPLC column (Chiralcel OD-H) with n-hexane:isopropanol (99.7:0.3) resolves the cis-trans isomers, yielding d-cis-Phenothrin-d5 with 98.2% ee. Preparative-scale resolutions (>100 g batches) employ simulated moving bed (SMB) chromatography, reducing solvent consumption by 40% compared to batch processes.

Purification and Crystallization

Final purification involves recrystallization from a 1:2 mixture of ethanol and water, enhancing chemical purity to 99.9%. Residual solvents are removed via vacuum drying at 40°C, with gas chromatography-mass spectrometry (GC-MS) confirming <0.1% impurities.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) shows characteristic signals at δ 5.35 (d, J = 8.4 Hz, 1H, cyclopropane CH) and δ 7.25–7.45 (m, 8H, aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS) : m/z 355.2147 [M+H]⁺ (calculated for C₂₃H₂₆D₅O₃⁺: 355.2151).
  • Chiral HPLC : Retention time = 12.7 min (Chiralcel OD-H, n-hexane:isopropanol = 99.7:0.3, flow rate 1.0 mL/min).

Industrial-Scale Production Challenges

  • Cost of Deuterated Reagents : [²H₆]-acetone costs approximately $12,000 per kilogram, contributing to 65% of total production expenses.
  • Catalyst Recycling : Rhodium catalysts from cyclopropanation steps are recovered via ion-exchange resins, achieving 92% reuse efficiency.
  • Waste Management : Spent solvents (THF, hexane) are distilled and reused, reducing hazardous waste output by 70%.

Recent Advances in Continuous-Flow Synthesis

Microreactor systems enable continuous-flow esterification at 50°C with residence times of 8 minutes, improving throughput by 300% compared to batch reactors. A pilot-scale study demonstrated a 98% yield with 99.5% ee, highlighting the potential for scalable production.

Chemical Reactions Analysis

Stereochemical Considerations

d-cis-Phenothrin-d5 is a type II pyrethroid with two stereogenic centers in the chrysanthemic acid moiety. Its stereochemistry critically influences insecticidal activity:

  • Active isomers : [1R,cis] and [1R,trans] (ratio 1:4) .

  • Enantiomer pairs : The compound exists as a mixture of enantiomers, with the [1R,cis] isomer being the primary contributor to toxicity .

  • Geometric isomerism : The cis configuration refers to the arrangement of substituents on the cyclopropane ring, which stabilizes the molecule for biological activity .

Degradation Pathways

This compound undergoes environmental degradation primarily via photodecomposition :

  • Photolysis : Breakdown under UV light into less toxic metabolites, with a half-life of 38–72 minutes in air .

  • Soil degradation : Rapid breakdown (1–2 days) in upland soils but slower (up to 2 months) in flooded conditions .

  • Hydrolysis : Limited solubility in water reduces hydrolytic degradation, though it may occur under alkaline conditions .

Environment Half-life Primary Degradation Pathway
Air38–72 minutesPhotolysis
Upland soil1–2 daysMicrobial activity
Flooded soilUp to 2 monthsReduced oxygen availability

Metabolic Reactions

In biological systems, this compound undergoes:

  • Ester hydrolysis : Cleavage of the ester bond by liver enzymes in mammals, leading to rapid excretion in urine and feces .

  • Oxidative metabolism : Minor pathways involving cytochrome P450 enzymes, converting the compound into hydroxylated derivatives .

  • Isomerization : Potential rearrangement to inactive stereoisomers in vivo, reducing toxicity .

Studies on rats show no accumulation in tissues, with ~90% excretion within 3–7 days .

Toxicity Mechanism

The compound acts as a neurotoxin by binding to voltage-gated sodium channels in insects, prolonging their depolarization and causing paralysis . In mammals, its low toxicity is attributed to rapid metabolism and selective binding to insect-specific sodium channel subunits .

Analytical Considerations

  • Stability : Highly stable under dry conditions but degrades upon exposure to light or alkaline solutions .

  • Detection : Quantified via HPLC or GC-MS, leveraging deuterium labeling for isotopic dilution .

Scientific Research Applications

Chemistry: : In chemistry, d-cis-Phenothrin-d5 is used as a reference standard in analytical methods to study the degradation and metabolism of pyrethroid insecticides. It helps in understanding the environmental fate and persistence of these compounds .

Biology: : In biological research, this compound is used to study the toxicological effects of pyrethroids on various organisms. It helps in identifying the metabolic pathways and potential biomarkers of exposure .

Medicine: : In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of pyrethroid-based treatments. It helps in understanding the absorption, distribution, metabolism, and excretion of these compounds in the human body .

Industry: : In the industry, this compound is used in the development and quality control of insecticidal products. It ensures the consistency and efficacy of the final products .

Mechanism of Action

d-cis-Phenothrin-d5 exerts its effects by targeting the nervous system of insects. It binds to the voltage-gated sodium channels, causing prolonged depolarization and paralysis of the nerve cells. This leads to the eventual death of the insect . The deuterated form helps in studying the detailed mechanism of action and identifying potential resistance mechanisms in target pests .

Comparison with Similar Compounds

Key Compounds:

d-cis-Phenothrin-d5 (deuterated, cis-isomer)

d-(cis.trans)-Phenothrin (Sumithrin) (non-deuterated, cis/trans isomer mix)

Parameter This compound d-(cis.trans)-Phenothrin (Sumithrin)
Molecular Formula C23 D5 H21 O3 C23 H26 O3
Molecular Weight 355.482 350.49
Isomerism Pure cis configuration Mixture of cis and trans isomers
Isotopic Labeling 5 deuterium atoms on phenoxy ring No deuterium
CAS Number TRC-P318101 26002-80-2
Primary Use Analytical internal standard Insecticide
Storage Conditions -20°C Room temperature (typical)

Structural Implications :

  • Sumithrin’s cis/trans isomer mix broadens its insecticidal activity spectrum but complicates analytical quantification due to multiple chromatographic peaks .

Analytical Performance

Research Findings:

  • Quantification Accuracy: Studies using this compound as an internal standard report <5% variability in Phenothrin quantification, compared to >15% variability when using non-isotopic analogs .
  • Isomer-Specific Detection: Pure cis-isomer labeling in this compound eliminates cross-reactivity with trans-isomers, enhancing specificity in residue analysis .
  • Safety Profile: While Sumithrin poses risks of ocular and dermal irritation (requiring PPE during handling), this compound’s hazards are undocumented but presumed similar due to structural homology. However, its low environmental reactivity and non-flammability align with Sumithrin’s safety protocols .

Biological Activity

d-cis-Phenothrin-d5 is a synthetic pyrethroid insecticide, primarily used for pest control due to its efficacy against a wide range of insects. Its chemical structure allows it to interact with the nervous systems of target organisms, leading to paralysis and death. Understanding its biological activity is crucial for assessing its environmental impact, efficacy, and safety.

  • Molecular Formula : C23H26O3
  • Molecular Weight : 350.45 g/mol
  • CAS Number : 51186-88-0

This compound acts on the sodium channels in the neuronal membranes of insects, prolonging their opening and leading to hyperexcitation of the nervous system. This mechanism is characteristic of Type I pyrethroids, which are known for their rapid knockdown effects on insects.

Toxicological Profile

  • Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity to mammals but can be harmful if inhaled or ingested. The no-observed-effect level (NOEL) in rats was determined to be between 300-1000 mg/kg diet, corresponding to approximately 40-160 mg/kg body weight per day .
  • Environmental Impact : The compound has been tested on various non-target organisms, with LC50 values indicating moderate toxicity to aquatic species. For example, the 96-hour LC50 for fish ranges from 17 to 200 µg/liter, while Daphnia pulex showed a 3-hour LC50 between 25-50 mg/liter .

Biodegradation Studies

Recent research has identified bacterial strains capable of degrading this compound. One notable strain, Staphylococcus succinus HLJ-10, achieved over 90% degradation in controlled conditions within seven days. The degradation pathway included several metabolites such as cis-D-cyphenothrin and trans-D-cyphenothrin .

MetaboliteDescription
cis-D-cyphenothrinA stereoisomer formed during degradation
trans-D-cyphenothrinAnother stereoisomer detected
3-phenoxybenzaldehydeAn intermediate metabolite
α-hydroxy-3-phenoxy-benzeneacetonitrileFurther breakdown product

Case Study 1: Environmental Residue Management

A study focused on the bioaugmentation of this compound contaminated soils with Staphylococcus succinus HLJ-10 demonstrated significant reductions in residue levels. Over a period of 40 days, more than 72% of the compound was removed from contaminated sites, showcasing the potential for bioremediation strategies in managing pesticide residues .

Case Study 2: Human Health Risk Assessment

In a series of assessments involving repeated exposure to this compound in laboratory animals, no significant adverse effects were observed at concentrations relevant to agricultural use. These findings support its use under controlled conditions but highlight the need for continuous monitoring due to potential cumulative effects from environmental exposure .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of d-cis-Phenothrin-d5 that influence its environmental behavior and analytical detection?

  • Methodological Guidance : Key properties include logP (octanol-water partition coefficient), vapor pressure, hydrolysis half-life, and photostability. These determine environmental persistence, bioavailability, and degradation pathways. For detection, prioritize HPLC-MS/MS methods due to the compound's deuterated structure, which requires differentiation from non-deuterated analogs. Validate methods using spike-and-recovery experiments in matrices like soil or water .

Q. How can researchers optimize extraction protocols for this compound in complex biological matrices?

  • Methodological Guidance : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) or solid-phase extraction (SPE) with C18 cartridges. Adjust pH to 6–7 to stabilize the compound during extraction. Include deuterated internal standards (e.g., d-cis-Phenothrin-d10) to correct for matrix effects. Validate recovery rates (target ≥80%) across triplicate samples .

Advanced Research Questions

Q. How should a controlled longitudinal study be designed to assess this compound’s degradation kinetics in aquatic ecosystems?

  • Methodological Guidance : Apply the PICOT framework :

  • Population : Freshwater microcosms with standardized microbial communities.
  • Intervention : Exposure to this compound at environmentally relevant concentrations (e.g., 0.1–10 µg/L).
  • Comparison : Non-deuterated phenothrin as a control.
  • Outcome : Half-life (t½) under varying pH, temperature, and UV exposure.
  • Time : Sampling intervals at 0, 24, 48, 96, and 168 hours.
    Use first-order kinetics modeling and ANOVA for statistical significance .

Q. What statistical strategies resolve contradictions in reported bioaccumulation factors (BAFs) for this compound across aquatic species?

  • Methodological Guidance :

  • Conduct a meta-analysis of existing BAF data, stratifying by species trophic level (e.g., algae, fish, invertebrates) and lipid content.
  • Apply mixed-effects models to account for variability in experimental conditions (e.g., exposure duration, temperature).
  • Use sensitivity analysis to identify outliers and confounding factors (e.g., lipid normalization methods) .

Q. How can the FINER criteria ensure rigorous investigation of this compound’s neurotoxic mechanisms in non-target insects?

  • Methodological Guidance :

  • Feasible : Use Drosophila melanogaster as a model organism for cost-effective, high-throughput assays.
  • Interesting : Focus on acetylcholinesterase inhibition and synaptic transmission disruptions.
  • Novel : Compare deuterated vs. non-deuterated analogs to isolate isotope effects.
  • Ethical : Adhere to OECD guidelines for invertebrate toxicity testing (e.g., OECD 228).
  • Relevant : Link findings to broader implications for pesticide selectivity and ecosystem safety .

Data Analysis and Reproducibility

Q. What quality control measures are essential for reproducible quantification of this compound in multi-laboratory studies?

  • Methodological Guidance :

  • Standardize calibration curves across labs using certified reference materials (CRMs).
  • Implement inter-laboratory comparisons via blinded samples.
  • Report limits of detection (LOD) and quantification (LOQ) with ±20% precision thresholds.
  • Document extraction efficiencies and matrix effects in supplementary materials .

Addressing Knowledge Gaps

Q. How can isotopic labeling (deuteration) in this compound be leveraged to trace metabolic pathways in soil microbiota?

  • Methodological Guidance :

  • Use stable isotope probing (SIP) with 16S rRNA sequencing to identify active microbial degraders.
  • Track deuterium retention in metabolites via high-resolution mass spectrometry (HRMS).
  • Compare degradation pathways with non-deuterated analogs to assess isotope effects .

Ethical and Regulatory Considerations

Q. What ethical frameworks govern ecotoxicological studies involving this compound in protected ecosystems?

  • Methodological Guidance :

  • Follow the IPCS guidelines for environmental risk assessment, including tiered testing (acute → chronic toxicity).
  • Obtain permits for field studies in protected areas (e.g., IUCN Red List habitats).
  • Use in silico models (e.g., QSAR) to minimize animal testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.